Cas no 17839-66-6 (2-(prop-2-en-1-ylsulfanyl)benzoic Acid)
2-(prop-2-en-1-ylsulfanyl)benzoic Acid Chemical and Physical Properties
Names and Identifiers
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- Benzoic acid,2-(2-propen-1-ylthio)-
- 2-prop-2-enylsulfanylbenzoic acid
- 2-(allylsulfanyl)benzoic acid
- 2-(Allylthio)benzoic acid
- 2-Allylmercapto-benzoesaeure
- 2-allylmercapto-benzoic acid
- 2-allylsulfanylbenzoic acid
- AC1L6CDF
- AC1Q5UAQ
- CTK4D6765
- NCIOpen2_002173
- NSC99895
- S-Allylthiosalicylic acid
- SureCN6248402
- 2-(prop-2-en-1-ylsulfanyl)benzoic Acid
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- MDL: MFCD07368287
- Inchi: 1S/C10H10O2S/c1-2-7-13-9-6-4-3-5-8(9)10(11)12/h2-6H,1,7H2,(H,11,12)
- InChI Key: HIRIQIRVZSKIBG-UHFFFAOYSA-N
- SMILES: S(CC=C)C1C=CC=CC=1C(=O)O
Computed Properties
- Exact Mass: 194.0402
- Monoisotopic Mass: 194.04
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 4
- Complexity: 191
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
Experimental Properties
- Density: 1.21
- Boiling Point: 310.5°C at 760 mmHg
- Flash Point: 141.6°C
- Refractive Index: 1.602
- PSA: 37.3
- LogP: 2.66290
2-(prop-2-en-1-ylsulfanyl)benzoic Acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 178301-5g |
2-Prop-2-enylsulfanylbenzoic acid, 95% |
17839-66-6 | 95% | 5g |
$1156.00 | 2023-09-10 | |
| TRC | P769108-10mg |
2-(prop-2-en-1-ylsulfanyl)benzoic Acid |
17839-66-6 | 10mg |
$ 50.00 | 2022-06-03 | ||
| TRC | P769108-50mg |
2-(prop-2-en-1-ylsulfanyl)benzoic Acid |
17839-66-6 | 50mg |
$ 160.00 | 2022-06-03 | ||
| TRC | P769108-100mg |
2-(prop-2-en-1-ylsulfanyl)benzoic Acid |
17839-66-6 | 100mg |
$ 230.00 | 2022-06-03 | ||
| 1PlusChem | 1P0026G7-1g |
Benzoic acid, 2-(2-propen-1-ylthio)- |
17839-66-6 | 95% | 1g |
$709.00 | 2025-02-19 | |
| 1PlusChem | 1P0026G7-500mg |
Benzoic acid, 2-(2-propen-1-ylthio)- |
17839-66-6 | 95% | 500mg |
$559.00 | 2025-02-19 | |
| 1PlusChem | 1P0026G7-50mg |
Benzoic acid, 2-(2-propen-1-ylthio)- |
17839-66-6 | 95% | 50mg |
$176.00 | 2025-02-19 | |
| 1PlusChem | 1P0026G7-250mg |
Benzoic acid, 2-(2-propen-1-ylthio)- |
17839-66-6 | 95% | 250mg |
$314.00 | 2025-02-19 | |
| 1PlusChem | 1P0026G7-100mg |
Benzoic acid, 2-(2-propen-1-ylthio)- |
17839-66-6 | 95% | 100mg |
$237.00 | 2025-02-19 | |
| A2B Chem LLC | AB00871-2.5g |
Benzoic acid, 2-(2-propen-1-ylthio)- |
17839-66-6 | 95% | 2.5g |
$1124.00 | 2024-04-20 |
2-(prop-2-en-1-ylsulfanyl)benzoic Acid Suppliers
2-(prop-2-en-1-ylsulfanyl)benzoic Acid Related Literature
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
Additional information on 2-(prop-2-en-1-ylsulfanyl)benzoic Acid
Benzoic Acid, 2-(2-Propen-1-Ylthio)- (CAS No. 17839-66-6)
Benzoic acid, 2-(2-propen-1-ylthio)-, also known by its CAS number 17839-66-6, is a chemical compound that has garnered significant attention in the fields of organic chemistry and materials science. This compound is characterized by its unique structure, which combines a benzoic acid moiety with a thioether group substituted by a propenyl chain. The molecule's structure allows for a wide range of applications, particularly in the synthesis of advanced materials and pharmaceuticals.
The compound's structure is defined by the presence of a benzene ring with a carboxylic acid group at position 1 and a thioether group (-S-) at position 2. The thioether group is further substituted with a propenyl chain (CH₂=CHCH₂), which introduces unsaturation into the molecule. This unsaturation plays a crucial role in the compound's reactivity and functionality. Recent studies have highlighted the importance of such structural features in enabling the molecule to participate in various chemical reactions, including polymerization and cross-linking processes.
One of the most notable applications of benzoic acid, 2-(2-propen-1-ylthio)- is in the synthesis of advanced polymers. Researchers have demonstrated that this compound can serve as a versatile building block for creating high-performance materials with tailored properties. For instance, its ability to undergo free radical polymerization has been exploited to develop thermally stable polymers with excellent mechanical properties. These polymers find applications in aerospace, automotive industries, and electronic devices where durability and heat resistance are critical.
In addition to polymer synthesis, this compound has also been explored for its potential in drug delivery systems. The thioether group in the molecule has been shown to enhance bioavailability when incorporated into drug molecules. Recent studies have focused on modifying the propenyl chain to improve solubility and targeting efficiency. These findings suggest that benzoic acid, 2-(2-propen-1-ylthio)- could serve as a valuable intermediate in the development of novel pharmaceutical agents.
The synthesis of benzoic acid, 2-(2-propen-1-ylthio)- typically involves multi-step organic reactions. A common approach includes the coupling of benzene derivatives with appropriate thiol groups followed by oxidation or substitution reactions to introduce the propenyl chain. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing production costs and improving yields.
From an environmental standpoint, researchers have investigated the biodegradation pathways of this compound to assess its ecological impact. Studies indicate that under aerobic conditions, the compound undergoes microbial degradation through oxidative cleavage of the thioether bond and subsequent mineralization. These findings are crucial for ensuring sustainable practices in industries utilizing this compound.
In conclusion, benzoic acid, 2-(2-propen-1-ylthio)- (CAS No. 17839-66-6) stands out as a versatile and functional molecule with diverse applications across multiple disciplines. Its unique structure enables it to serve as a key intermediate in polymer synthesis, drug development, and material science. As research continues to uncover new properties and applications, this compound is poised to play an increasingly important role in advancing technological innovations while maintaining environmental sustainability.
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